N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide
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Overview
Description
“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole derivatives are known to exhibit a wide range of biological activities .
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, they can react with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazole derivatives generally have interesting chemical properties due to the presence of sulfur and nitrogen in the ring .Future Directions
Future research could focus on synthesizing this compound and studying its potential biological activities. Thiazole derivatives are a promising class of compounds in medicinal chemistry, and further exploration of their properties and mechanisms of action could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
The compound, N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylbutanamide, belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific structure and functional groups . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives can interact with various biochemical pathways. They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. As mentioned, thiazole derivatives can have a range of effects, from antioxidant and analgesic to antitumor or cytotoxic
Biochemical Analysis
Biochemical Properties
It is known that thiazole, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules .
Cellular Effects
Compounds with similar structures have shown potent DPPH radical scavenging activity .
Molecular Mechanism
It has been reported that similar compounds have been tested against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity .
Temporal Effects in Laboratory Settings
Similar compounds have been synthesized and discussed in the literature .
Dosage Effects in Animal Models
It has been reported that the presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells .
Metabolic Pathways
It has been reported that similar compounds exert a significant antiproliferative effect interfering with Ras farnesylation .
Properties
IUPAC Name |
N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-4-18(17-11-6-5-7-12-17)21(25)23-14-20-16(3)24-22(26-20)19-13-9-8-10-15(19)2/h5-13,18H,4,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJMBAFAOQVQGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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